molecular formula C10H8BrNO2 B3116742 Methyl 4-bromomethyl-3-cyanobenzoate CAS No. 219519-17-2

Methyl 4-bromomethyl-3-cyanobenzoate

Cat. No. B3116742
CAS RN: 219519-17-2
M. Wt: 254.08 g/mol
InChI Key: JYJHLRUIPXMXCQ-UHFFFAOYSA-N
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Description

“Methyl 4-bromomethyl-3-cyanobenzoate” is a chemical compound with the CAS Number: 219519-17-2 . It has a molecular weight of 254.08 . The IUPAC name for this compound is methyl 4-(bromomethyl)-3-cyanobenzoate . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 4-bromomethyl-3-cyanobenzoate” is 1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-bromomethyl-3-cyanobenzoate” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 254.08 .

Scientific Research Applications

Synthesis of Related Compounds

Methyl 4-bromomethyl-3-cyanobenzoate serves as a key intermediate in the synthesis of various compounds. For example, it plays a crucial role in the synthesis of anti-cancer drugs by inhibiting thymidylate synthase. The compound 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is synthesized from related compounds, demonstrates this application (Cao Sheng-li, 2004).

Organic Chemistry Research

Methyl 4-bromomethyl-3-cyanobenzoate is also used in organic chemistry research. The study of its synthesis and the optimization of conditions for producing it contributes to the broader field of organic synthesis. For example, the synthesis of Methyl 4-(bromomethyl)benzoate, a related compound, underlines the importance of such research in understanding reaction mechanisms and optimizing yields (Bi Yun-mei, 2012).

Biotransformation Studies

In biotransformation studies, compounds like methyl 3-cyanobenzoate and methyl 4-cyanobenzoate are used. These studies investigate how biological systems modify chemical compounds. For instance, research on the biotransformation of nitriles by Rhodococcus equi A4 has shown how such compounds are processed by biological systems, offering insights into metabolic pathways and potential biotechnological applications (Martínková et al., 1998).

Material Science and Pharmaceutical Applications

In material science and pharmaceutical research, derivatives of methyl 4-bromomethyl-3-cyanobenzoate can be used for developing new materials or drug candidates. For example, the synthesis and analysis of methyl 4-hydroxybenzoate, a common cosmetic, drug, and food preservative, show the significance of such compounds in multiple domains, including their potential pharmaceutical activity (Sharfalddin et al., 2020).

Safety and Hazards

“Methyl 4-bromomethyl-3-cyanobenzoate” is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H314, and H317 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction .

properties

IUPAC Name

methyl 4-(bromomethyl)-3-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJHLRUIPXMXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromomethyl-3-cyanobenzoate

Synthesis routes and methods I

Procedure details

A suspension of zinc dust (792 mg, 12.12 mmol) and 1,2-dibromoethane (44 μL, 0.51 mmol) in THF (3 mL) was stirred at 70° C. for 10 minutes. The mixture was cooled to room temperature and chlorotrimethylsilane (45 μL, 0.36 mmol) was added. The mixture was cooled to 0° C. and a solution of methyl-4(bromomethyl)benzoate (2.314 g, 10.10 mmol) in THF (11 mL) was added at 0° C. over 2 hours and then stirred for an additional 2 hours at 0° C. The reaction mixture was cooled to −78° C. and a solution of tosyl cyanide (1.556 g, 8.59 mmol) in THF (11 mL) was added and the resultant mixture stirred at room temperature for 16 hours. The mixture was concentrated under reduced pressure, diluted with CH2Cl2 (100 mL) and saturated aqueous NaHCO3 (15 mL) and filtered. The phases were separated and the aqueous layer was extracted with CH2Cl2 (3×50 mL). The combined organic extracts were dried (MgSO4), filtered and concentrated under reduced pressure. Purification by column chromatography on silica gel (Hexanes/EtOAc, 10:1) afforded the desired nitrile (973 mg) as a 16:1 mixture (desired product/side product).
Quantity
2.314 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
1.556 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
44 μL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
792 mg
Type
catalyst
Reaction Step Four
Quantity
45 μL
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of methyl 3-cyano-4-methylbenzoate (1.78 g, 9.79 mmol) and NBS (1.92 g, 10.8 mmol) in CCl4 (150 mL) was irradiated with a 150W tungsten lamp at 50 C. for 2 h. The reaction was cooled, filtered, and concentrated. The residue was chromatographed (250 g silica, 10% EtOAc/hexanes to 15% EtOAc/hexanes) to give the title compound (1.20 g, 48%); IR(CHCl3: 1291, 1302, 1439, 1728 cm−1; NMR(300 MHz, CDCl3): 4.01 (s, 3H); 4.67 (s, 3H); 7.66 (d, 1H, J=8.1 Hz); 8.24 (d, 1H, J=8.7 Hz); 8.34 (s, 1H); MS(FD): 253.0.
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
150W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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